molecular formula C9H12BNO2 B14086175 (4-(Azetidin-3-yl)phenyl)boronic acid

(4-(Azetidin-3-yl)phenyl)boronic acid

Cat. No.: B14086175
M. Wt: 177.01 g/mol
InChI Key: IOVXFTACJHNFIT-UHFFFAOYSA-N
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Description

(4-(Azetidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an azetidin-3-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Azetidin-3-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Azetidin-3-yl)phenyl)boronic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Reduced forms of the azetidine ring or phenyl ring.

Scientific Research Applications

(4-(Azetidin-3-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Azetidin-3-yl)phenyl)boronic acid depends on its application:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the azetidine ring, making it less versatile in biological applications.

    (4-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring, which may alter its reactivity and biological activity.

    (4-(Piperidin-3-yl)phenyl)boronic acid: Features a piperidine ring, offering different steric and electronic properties.

Uniqueness

(4-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of the azetidine ring, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in both synthetic chemistry and medicinal research.

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

[4-(azetidin-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H12BNO2/c12-10(13)9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2

InChI Key

IOVXFTACJHNFIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2CNC2)(O)O

Origin of Product

United States

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